molecular formula C15H14FN3O B10856155 Flizasertib CAS No. 2268739-68-8

Flizasertib

Cat. No.: B10856155
CAS No.: 2268739-68-8
M. Wt: 271.29 g/mol
InChI Key: LMXPZWQVDDSYHH-RYUDHWBXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of flizasertib involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[1,2-b][1,2,4]triazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring.

    Introduction of the Fluorine Atom: The fluorine atom is introduced through a fluorination reaction, typically using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Cyclopropyl Group Addition: The cyclopropyl group is added via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Flizasertib undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.

Scientific Research Applications

Mechanism of Action

Flizasertib exerts its effects by inhibiting serine/threonine kinases, which are enzymes involved in various cellular processes, including cell division, growth, and apoptosis . By binding to the active site of these kinases, this compound prevents their phosphorylation activity, thereby modulating downstream signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in certain disease contexts.

Comparison with Similar Compounds

Flizasertib is unique among kinase inhibitors due to its specific chemical structure and mechanism of action. Similar compounds include:

    Ripasudil: Another kinase inhibitor with a different chemical structure and target specificity.

    Fasudil: A kinase inhibitor used primarily for its vasodilatory effects.

    Sorafenib: A multi-kinase inhibitor with broader target specificity compared to this compound.

This compound stands out due to its selective inhibition of serine/threonine kinases and its potential therapeutic applications in inflammatory bowel diseases .

Properties

CAS No.

2268739-68-8

Molecular Formula

C15H14FN3O

Molecular Weight

271.29 g/mol

IUPAC Name

cyclopropyl-[(5S,7S)-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-yl]methanone

InChI

InChI=1S/C15H14FN3O/c16-11-8-12(9-4-2-1-3-5-9)19-15(11)17-14(18-19)13(20)10-6-7-10/h1-5,10-12H,6-8H2/t11-,12-/m0/s1

InChI Key

LMXPZWQVDDSYHH-RYUDHWBXSA-N

Isomeric SMILES

C1CC1C(=O)C2=NN3[C@@H](C[C@@H](C3=N2)F)C4=CC=CC=C4

Canonical SMILES

C1CC1C(=O)C2=NN3C(CC(C3=N2)F)C4=CC=CC=C4

Origin of Product

United States

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